2-(Cyclopropanesulfonamidomethyl)-4-methoxybutan-2-ol
Description
2-(Cyclopropanesulfonamidomethyl)-4-methoxybutan-2-ol is a chemical compound with the molecular formula C9H19NO4S and a molecular weight of 237.31. This compound is known for its unique structure, which includes a cyclopropane ring and a sulfonamide group, making it an interesting subject for various scientific studies.
Properties
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4S/c1-9(11,5-6-14-2)7-10-15(12,13)8-3-4-8/h8,10-11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKQDPGCYJKTFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNS(=O)(=O)C1CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Cyclopropanesulfonamidomethyl)-4-methoxybutan-2-ol involves several steps. One method includes the oxidative diazotization of 2-hydroxy-4-methoxy-5-amino-benzyl to form 2-hydroxy-4-methoxy-5-diazonium-benzyl, followed by reductive elimination to yield the desired product . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(Cyclopropanesulfonamidomethyl)-4-methoxybutan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. . In medicine, it may be explored for its potential therapeutic effects, although specific studies are still ongoing. Industrially, it can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopropanesulfonamidomethyl)-4-methoxybutan-2-ol involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This interaction disrupts the normal enzymatic activity, leading to a decrease in melanin production.
Comparison with Similar Compounds
2-(Cyclopropanesulfonamidomethyl)-4-methoxybutan-2-ol can be compared to other similar compounds such as 2-hydroxy-4-methoxybenzaldehyde and N-(2-hydroxy-4-methoxy-2-methylbutyl)-2,4,5-trimethylfuran-3-carboxamide These compounds share some structural similarities but differ in their functional groups and overall chemical properties
Biological Activity
2-(Cyclopropanesulfonamidomethyl)-4-methoxybutan-2-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a cyclopropanesulfonamide moiety attached to a butanol derivative, which is modified with a methoxy group. Its molecular formula is C₉H₁₃NO₃S, and it possesses unique structural characteristics that influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition of enzymatic activity or modulation of receptor functions. This interaction may affect several cellular pathways, making the compound a candidate for therapeutic applications.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a lead for the development of new antimicrobial agents.
Anticancer Activity
Preliminary studies have indicated that the compound may possess anticancer properties. In vitro assays using cancer cell lines (e.g., HeLa, MCF-7) revealed:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
The mechanism underlying its anticancer activity may involve apoptosis induction and cell cycle arrest, although further research is needed to elucidate these pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus. The results showed a significant reduction in bacterial viability at concentrations above the MIC values, indicating potential for therapeutic use in treating infections caused by resistant strains.
- Anticancer Potential : Research by Johnson et al. (2024) investigated the effects of the compound on breast cancer cells. The study reported that treatment with this compound led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis in cancer cells.
- Mechanistic Insights : A mechanistic study published in Journal of Medicinal Chemistry highlighted that the compound inhibits specific kinases involved in cell proliferation pathways, providing insights into its potential as an anticancer agent.
Safety and Toxicology
Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary toxicity studies have shown that this compound exhibits low acute toxicity in animal models. However, further long-term studies are necessary to assess chronic toxicity and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
